molecular formula C17H18BrFN2O B2905290 2-bromo-N-[1-(3,5-dimethylphenyl)propan-2-yl]-5-fluoropyridine-4-carboxamide CAS No. 1797860-39-9

2-bromo-N-[1-(3,5-dimethylphenyl)propan-2-yl]-5-fluoropyridine-4-carboxamide

Cat. No.: B2905290
CAS No.: 1797860-39-9
M. Wt: 365.246
InChI Key: OEQUBOBZEZRTMF-UHFFFAOYSA-N
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Description

2-bromo-N-[1-(3,5-dimethylphenyl)propan-2-yl]-5-fluoropyridine-4-carboxamide is a complex organic compound that features a bromine atom, a fluorine atom, and a carboxamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(3,5-dimethylphenyl)propan-2-yl]-5-fluoropyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, followed by the introduction of the fluoropyridine and carboxamide groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1-(3,5-dimethylphenyl)propan-2-yl]-5-fluoropyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-bromo-N-[1-(3,5-dimethylphenyl)propan-2-yl]-5-fluoropyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(3,5-dimethylphenyl)propan-2-yl]-5-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated and fluorinated pyridine derivatives, such as:

  • 2-bromo-N-[1-(3,5-dimethylphenyl)propan-2-yl]-pyridine-4-carboxamide
  • 2-fluoro-N-[1-(3,5-dimethylphenyl)propan-2-yl]-pyridine-4-carboxamide

Uniqueness

The uniqueness of 2-bromo-N-[1-(3,5-dimethylphenyl)propan-2-yl]-5-fluoropyridine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can interact with different molecular targets and participate in a wide range of chemical reactions.

Properties

IUPAC Name

2-bromo-N-[1-(3,5-dimethylphenyl)propan-2-yl]-5-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN2O/c1-10-4-11(2)6-13(5-10)7-12(3)21-17(22)14-8-16(18)20-9-15(14)19/h4-6,8-9,12H,7H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQUBOBZEZRTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C)NC(=O)C2=CC(=NC=C2F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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